molecular formula C11H12N2OS B14774531 5-(4-Methoxy-2-methylphenyl)thiazol-2-amine

5-(4-Methoxy-2-methylphenyl)thiazol-2-amine

Cat. No.: B14774531
M. Wt: 220.29 g/mol
InChI Key: CTXCDKCHONQVPC-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-methylphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-(4-Methoxy-2-methylphenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine
  • 2-Amino-4-(4-methoxyphenyl)thiazole
  • 5-(4-Chloro-2-methylphenyl)thiazol-2-amine

Uniqueness

5-(4-Methoxy-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-(4-methoxy-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-7-5-8(14-2)3-4-9(7)10-6-13-11(12)15-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

CTXCDKCHONQVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CN=C(S2)N

Origin of Product

United States

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